![molecular formula C12H11NO2S2 B069193 Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-57-0](/img/structure/B69193.png)

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Vue d'ensemble

Description

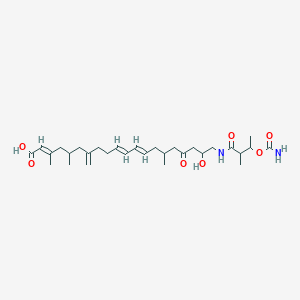

Le monophosphate d'inosine, également connu sous le nom d'acide inosinique, est un nucléotide qui joue un rôle crucial dans le métabolisme. Il s'agit du ribonucléotide de l'hypoxanthine et c'est le premier nucléotide formé lors de la synthèse des nucléotides puriques. Le monophosphate d'inosine est largement utilisé comme exhausteur de goût dans l'industrie alimentaire et est généralement obtenu à partir de sous-produits de poulet ou d'autres déchets de l'industrie de la viande .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monophosphate d'inosine peut être synthétisé par désamination du monophosphate d'adénosine par l'enzyme adénosine monophosphate désaminase. Cette réaction implique l'élimination d'un groupe amino du monophosphate d'adénosine, ce qui conduit à la formation de monophosphate d'inosine .

Méthodes de production industrielle : Dans l'industrie alimentaire, le monophosphate d'inosine est souvent produit à partir de déchets de l'industrie de la viande. Le procédé implique l'extraction des nucléotides à partir de sous-produits de la viande, suivie d'une purification et d'une concentration pour obtenir le monophosphate d'inosine .

Types de réactions:

Oxydation : Le monophosphate d'inosine peut être oxydé en monophosphate de xanthosine par l'enzyme monophosphate d'inosine déshydrogénase.

Réduction : Le monophosphate d'inosine peut être réduit en inosine par l'enzyme monophosphate d'inosine réductase.

Substitution : Le monophosphate d'inosine peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes:

Principaux produits formés:

Oxydation : Monophosphate de xanthosine.

Réduction : Inosine.

Substitution : Monophosphate de guanosine.

Applications De Recherche Scientifique

Le monophosphate d'inosine a un large éventail d'applications en recherche scientifique:

Industrie : Le monophosphate d'inosine est largement utilisé comme exhausteur de goût dans l'industrie alimentaire.

5. Mécanisme d'action

Le monophosphate d'inosine exerce ses effets par plusieurs mécanismes:

Inhibition enzymatique : Le monophosphate d'inosine inhibe l'enzyme xanthine oxydase, qui est impliquée dans la production d'acide urique.

Synthèse des nucléotides : Le monophosphate d'inosine est un précurseur dans la synthèse d'autres nucléotides puriques, tels que le monophosphate d'adénosine et le monophosphate de guanosine.

Mécanisme D'action

Inosine monophosphate exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Le monophosphate d'inosine est similaire aux autres nucléotides puriques, tels que le monophosphate d'adénosine et le monophosphate de guanosine. Le monophosphate d'inosine est unique en ce qu'il est le premier nucléotide formé lors de la synthèse des nucléotides puriques .

Composés similaires:

Monophosphate d'adénosine : Un nucléotide qui diffère du monophosphate d'inosine par la présence d'un groupe amino en position carbone-6.

Monophosphate de guanosine : Un nucléotide qui est formé par l'oxydation du monophosphate d'inosine en monophosphate de xanthosine, suivie de l'addition d'un groupe amino en position carbone-2.

Propriétés

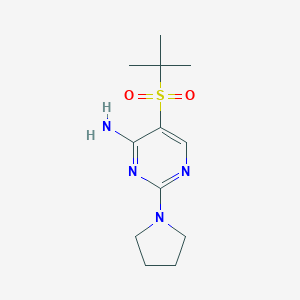

IUPAC Name |

ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVADGSSQORDQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381119 | |

| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-57-0 | |

| Record name | ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)